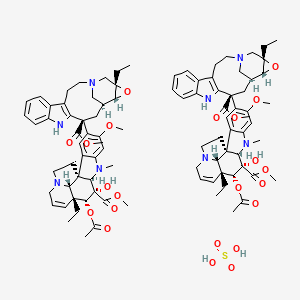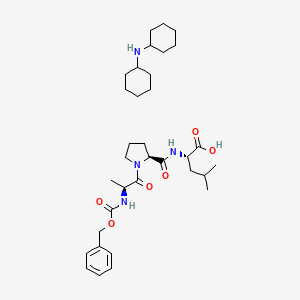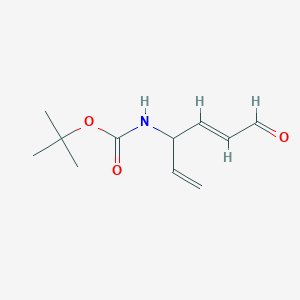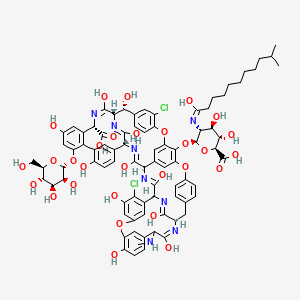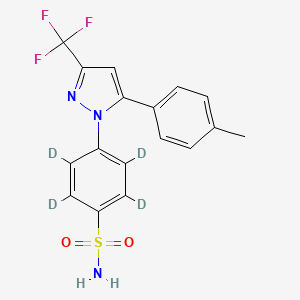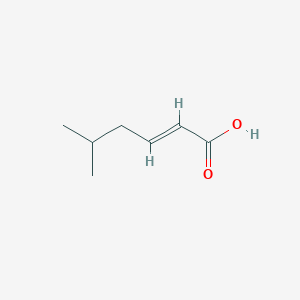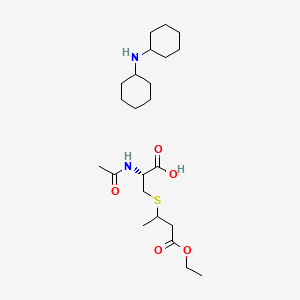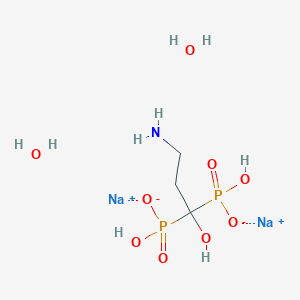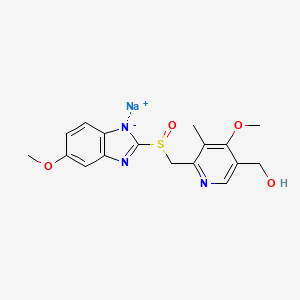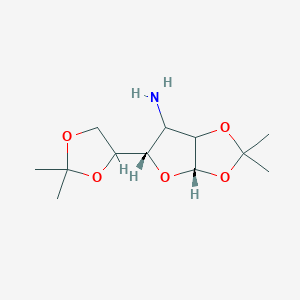
α-脂霉素
描述
Alpha-Lipomycin is a polyenoyltetramic acid antibiotic produced by Streptomyces aureofaciens. It belongs to a class of hybrid peptide-polyketide natural products and is noted for its complex biosynthetic pathway (Bihlmaier et al., 2006).
Synthesis Analysis
The total synthesis of alpha-Lipomycin has been achieved through sequential Stille couplings. The synthesis confirmed the absolute configuration of all stereogenic centers in the molecule, which was a longstanding question in the field (Hofferberth & Brückner, 2014).
Molecular Structure Analysis
Alpha-Lipomycin's structure was elucidated using a combination of spectroscopy and degradation techniques. It was found to contain a complex polyene moiety, which was critical in determining its biological activity (Brückner & Hofferberth, 2016).
Chemical Reactions and Properties
The biosynthetic gene cluster of alpha-Lipomycin includes a polyketide synthase system that demonstrates broad substrate specificity. This feature is crucial for the biosynthesis of the antibiotic and suggests potential for the production of novel antibiotics (Yuzawa et al., 2013).
Physical Properties Analysis
Solid-state NMR studies have been used to analyze the structure, dynamics, and assembly of beta-sheet membrane peptides and alpha-helical membrane proteins like alpha-Lipomycin. These studies provide insights into the conformation, orientation, and interactions of these complex molecules (Hong, 2006).
Chemical Properties Analysis
The lipopeptide nature of alpha-Lipomycin implicates unique chemical properties, particularly in its interactions with lipid membranes and its antibacterial activities. These properties are consistent with the general characteristics of acidic lipopeptide antibiotics (Steenbergen et al., 2005).
科学研究应用
-
Antioxidant Activity
- Field : Biochemistry
- Application : Alpha-lipoic acid is an organic, sulfate-based compound produced by plants, humans, and animals. As a potent antioxidant and a natural dithiol compound, it performs a crucial role in mitochondrial bioenergetic reactions .
- Method : Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .
- Results : Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity, which would be responsible for the antioxidant potential and free radical scavenging activity .
-
Therapeutic Potential in Viral Infections
- Field : Virology
- Application : Alpha-lipoic acid has been tested in several chronic immunoinflammatory conditions, such as diabetic neuropathy and metabolic syndrome . A pharmacological antiviral profile of alpha-lipoic acid is emerging, that has attracted attention on the possible use of this compound for the cotreatment of several viral infections .
- Method : The therapeutic potential of alpha-lipoic acid in viral infections is largely due to its well-defined antioxidant and immunomodulatory profile .
- Results : The emerging literature suggests the potential use of alpha-lipoic acid in viral infections, including COVID-19 .
-
Weight Loss
- Field : Nutrition
- Application : Alpha-lipoic acid’s ability to enhance calorie burning and promote weight loss has been studied .
- Method : The mechanism of action is not fully understood, but it is believed that alpha-lipoic acid’s antioxidant properties might have a role in helping reduce body weight .
- Results : A 2017 review of studies found that alpha-lipoic acid supplements, ranging in doses from 300 milligrams to 1,800 milligrams daily, helped prompt an average weight loss of 2.8 pounds compared to a placebo .
-
Diabetes Management
- Field : Endocrinology
- Application : Alpha-lipoic acid has been studied for its potential to improve blood sugar control in people with diabetes .
- Method : It is believed that alpha-lipoic acid helps improve insulin sensitivity and may also protect against diabetic complications by mitigating the damage caused by oxidative stress .
- Results : While some studies have shown positive effects, the evidence is not conclusive and more research is needed .
-
Inflammation Reduction
- Field : Immunology
- Application : Alpha-lipoic acid has been studied for its potential anti-inflammatory effects .
- Method : Alpha-lipoic acid can significantly lower C-reactive protein (CRP) levels, a marker of systemic inflammation .
- Results : A 2018 analysis showed that alpha-lipoic acid can significantly lower CRP levels .
-
Heart Disease
- Field : Cardiology
- Application : Alpha-lipoic acid has been studied for its potential benefits in heart disease .
- Method : It is believed that alpha-lipoic acid’s antioxidant properties might help protect the heart and blood vessels .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
-
Aging Skin
- Field : Dermatology
- Application : Alpha-lipoic acid is used for aging skin . It’s believed to have antioxidant properties that might help protect the skin.
- Method : Alpha-lipoic acid can be applied topically or taken orally for this purpose .
- Results : While some people report improvements in skin texture and appearance, more research is needed to confirm these effects .
-
Alzheimer’s Disease
- Field : Neurology
- Application : Alpha-lipoic acid is being studied for its potential role in managing neurodegenerative diseases, such as Alzheimer’s .
- Method : It’s believed that the antioxidant properties of alpha-lipoic acid might help protect neurons from damage .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
-
High Blood Pressure
- Field : Cardiology
- Application : Alpha-lipoic acid has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure .
- Method : The antioxidant properties of alpha-lipoic acid are believed to help protect the cardiovascular system .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
-
Rheumatoid Arthritis
- Field : Rheumatology
- Application : Alpha-lipoic acid is being studied for its potential role in managing chronic inflammatory conditions, such as rheumatoid arthritis .
- Method : It’s believed that the antioxidant and anti-inflammatory properties of alpha-lipoic acid might help alleviate symptoms .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
-
Erectile Dysfunction
- Field : Urology
- Application : Alpha-lipoic acid is being studied for its potential role in managing erectile dysfunction .
- Method : It’s believed that the antioxidant properties of alpha-lipoic acid might help improve vascular function .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
-
Schizophrenia
- Field : Psychiatry
- Application : Alpha-lipoic acid is being studied for its potential role in managing schizophrenia .
- Method : It’s believed that the antioxidant properties of alpha-lipoic acid might help protect neurons and improve cognitive function .
- Results : While some studies have shown potential benefits, more research is needed to confirm these findings .
属性
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76185229 | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



